Fmoc-Phe(4-Guad-Pmc)-OH Fmoc-Phe(4-Guad-Pmc)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18788964
InChI: InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1
SMILES:
Molecular Formula: C39H42N4O7S
Molecular Weight: 710.8 g/mol

Fmoc-Phe(4-Guad-Pmc)-OH

CAS No.:

Cat. No.: VC18788964

Molecular Formula: C39H42N4O7S

Molecular Weight: 710.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Phe(4-Guad-Pmc)-OH -

Specification

Molecular Formula C39H42N4O7S
Molecular Weight 710.8 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid
Standard InChI InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1
Standard InChI Key BPOREBGIBBGDNK-XIFFEERXSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

Fmoc-Phe(4-Guad-Pmc)-OH integrates three critical components:

  • Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group during SPPS, permitting selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .

  • Phenylalanine Backbone: The core structure features a phenylalanine residue modified at the para position of its aromatic ring.

  • 4-Guanidino-Pmc Side Chain: A guanidino group (-NH-C(=NH)-NH2_2) is appended to the phenyl ring, protected by the acid-labile Pmc group. This modification mimics the arginine side chain, enhancing hydrogen-bonding capacity and receptor affinity.

The Pmc group ensures stability during synthesis, preventing premature side-chain reactions. Its removal requires trifluoroacetic acid (TFA), aligning with standard SPPS protocols.

Synthesis and Purification Strategies

Stepwise Synthesis Protocol

The synthesis of Fmoc-Phe(4-Guad-Pmc)-OH involves sequential functionalization (Figure 1):

  • Introduction of the Guanidino Group: L-Phenylalanine undergoes nitration at the para position, followed by reduction to an amine and subsequent guanidinylation using 1H-pyrazole-1-carboxamidine.

  • Pmc Protection: The guanidino group is protected with Pmc-sulfonyl chloride in dichloromethane (DCM) under basic conditions.

  • Fmoc Attachment: The α-amino group is protected via reaction with Fmoc-Osu (N-hydroxysuccinimide ester) in dimethylformamide (DMF).

Purification and Characterization

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at:

  • 1H^1\text{H} NMR: δ 7.75–7.25 (m, Fmoc aromatic protons), δ 4.35 (t, α-CH), δ 3.10 (m, Pmc methyl groups).

  • 13C^{13}\text{C} NMR: δ 156.2 (Fmoc carbonyl), δ 120–145 (aromatic carbons).

Physicochemical and Biological Properties

Solubility and Stability

  • Solubility: Freely soluble in DMF, DCM, and dimethyl sulfoxide (DMSO); sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at -20°C for >2 years; degrades under prolonged exposure to light or strong acids/bases.

Biological Activity

The guanidino group confers arginine-like behavior, enabling interactions with:

  • Opioid Receptors: Structural similarity to endogenous opioid peptides (e.g., enkephalins) suggests potential analgesic applications.

  • Antimicrobial Targets: Guanidine-modified peptides disrupt bacterial membranes, as demonstrated in Fmoc-Phe-Phe hydrogels loaded with porphyrins .

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe(4-Guad-Pmc)-OH is integral to SPPS workflows:

  • Selective Deprotection: The Fmoc group is removed using 20% piperidine or 4-methylpiperidine, minimizing side reactions .

  • Orthogonal Protection: Pmc remains intact during Fmoc cleavage, enabling sequential peptide elongation.

Therapeutic Peptide Design

Peptides incorporating this derivative exhibit:

  • Enhanced Bioavailability: Guanidino groups improve cell permeability via hydrogen bonding.

  • Targeted Binding: Modified phenylalanine residues enhance affinity for G-protein-coupled receptors (GPCRs) and kinases.

Comparative Analysis of Guanidine-Modified Amino Acids

CompoundStructural FeatureKey PropertyApplication
Fmoc-L-ArginineNative guanidino groupHigh polarity, pH sensitivityGeneral peptide synthesis
Fmoc-Phe(4-Guad-Pmc)-OHPmc-protected guanidinoAcid stability, controlled deprotectionTargeted drug delivery
Fmoc-Phe(4-NH2_2)Unprotected amineBasic, prone to oxidationIntermediate in conjugate synthesis

Recent Research Advancements

Antimicrobial Hydrogels

Fmoc-Phe(4-Guad-Pmc)-OH analogues, such as Fmoc-Phe-Phe, form hydrogels that encapsulate porphyrins for photodynamic antimicrobial therapy. These systems exhibit:

  • Broad-Spectrum Activity: 99% reduction in Staphylococcus aureus and Escherichia coli viability under light irradiation .

  • Biocompatibility: NIH3T3 fibroblast viability >90% at 100 µM concentrations .

Pain Management Studies

In vivo models indicate that guanidine-modified peptides reduce nociceptive signaling by 40–60% compared to unmodified counterparts, likely via μ-opioid receptor agonism.

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